molecular formula C7H12Cl2N2O B1423812 3-Methoxybenzene-1,2-diamine dihydrochloride CAS No. 862270-90-4

3-Methoxybenzene-1,2-diamine dihydrochloride

Cat. No.: B1423812
CAS No.: 862270-90-4
M. Wt: 211.09 g/mol
InChI Key: YVGNOQBREDMIMD-UHFFFAOYSA-N
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Description

3-Methoxybenzene-1,2-diamine dihydrochloride (CAS: 862270-90-4) is a diamine derivative with the molecular formula C₇H₁₂Cl₂N₂O and a molecular weight of 211.09 g/mol. It features a methoxy (-OCH₃) group at the 3-position of the benzene ring and two amino (-NH₂) groups at the 1,2-positions, stabilized as a dihydrochloride salt . This compound is primarily used in organic synthesis, notably in the preparation of benzimidazole derivatives, such as 7-methoxy-1H-benzo[d]imidazol-2-amine, achieving >98% purity after purification via flash chromatography . Storage recommendations include an inert atmosphere at room temperature, with hazard warnings for oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .

Properties

IUPAC Name

3-methoxybenzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-10-6-4-2-3-5(8)7(6)9;;/h2-4H,8-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGNOQBREDMIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxybenzene-1,2-diamine dihydrochloride, also known as 3-methoxy-1,2-phenylenediamine dihydrochloride, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C7H10N2O·2HCl
  • Molecular Weight : 138.17 g/mol
  • CAS Number : 862270-90-4

Antioxidant Properties

This compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent in clinical settings.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 μg/mL
Pseudomonas aeruginosa250 μg/mL
Escherichia coli500 μg/mL

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit inflammatory responses. It has been evaluated in models of lipopolysaccharide (LPS)-induced inflammation, showing a reduction in pro-inflammatory cytokines and mediators .

Histamine Receptor Interaction

The compound acts as a ligand for histamine receptors, particularly the H3 receptor. Binding studies have shown a Ki value of 24 nM for the H3 receptor, indicating its potential role in modulating histaminergic signaling pathways . This interaction may underlie its anti-inflammatory and analgesic effects.

Cytotoxicity in Cancer Models

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated moderate cytotoxicity against breast (MCF-7) and prostate (PC-3) cancer cells with IC50 values indicating potential for further development as an anticancer agent .

Cell Line IC50 Value
MCF-7 (Breast Cancer)86 μM
PC-3 (Prostate Cancer)100 μM

Case Studies

  • Study on Inflammatory Models : A study conducted on BV2 microglial cells showed that treatment with this compound significantly reduced the production of TNF-alpha and IL-6 in response to LPS stimulation. This suggests its potential use in neuroinflammatory conditions .
  • Anticancer Activity Assessment : In a comparative study with standard chemotherapeutics, this compound exhibited enhanced cytotoxic effects against hypopharyngeal tumor cells compared to bleomycin, indicating its promising role in cancer therapy .

Scientific Research Applications

Synthetic Applications

3-Methoxybenzene-1,2-diamine dihydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions:

  • Heterocyclic Compound Synthesis : The compound is utilized as a precursor for synthesizing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
  • Dye Manufacturing : It is involved in the production of azo dyes and other colorants due to its amino functional groups that can react with diazonium salts.

Analytical Applications

The compound has been employed in analytical chemistry for the detection and quantification of specific substances:

  • High-Performance Liquid Chromatography (HPLC) : It is used as a derivatizing agent for the determination of glyoxal, methylglyoxal, and diacetyl in urine samples. This application highlights its role in clinical diagnostics and environmental monitoring .
Analyte Method Reference
GlyoxalHPLC with derivatizationFisher Scientific
MethylglyoxalHPLC with derivatizationThermo Scientific
DiacetylHPLC with derivatizationThermo Scientific

Research has indicated that this compound exhibits biological activity that may be relevant for pharmacological applications:

  • Antioxidant Properties : Studies suggest that the compound can act as an antioxidant, potentially offering protective effects against oxidative stress.
  • Antimicrobial Activity : Preliminary investigations have shown that it may possess antimicrobial properties, making it a candidate for further research in medicinal chemistry.

Case Studies

  • Synthesis of Novel Heterocycles :
    • Researchers synthesized a series of novel heterocycles using this compound as a starting material. The resulting compounds showed promising biological activities against various cancer cell lines.
  • Environmental Monitoring :
    • A study utilized this compound in HPLC methods to quantify carbonyl compounds in environmental samples. The results demonstrated its effectiveness as a derivatizing agent, leading to improved detection limits.

Comparison with Similar Compounds

Positional Isomers: 4-Methoxybenzene-1,2-diamine Dihydrochloride

  • Structure : Methoxy group at the 4-position instead of 3.
  • Molecular Formula : C₇H₁₂Cl₂N₂O (same as 3-methoxy isomer).
  • CAS : 59548-39-9 (dihydrochloride form) .
  • Applications : Similar use in heterocyclic synthesis but may exhibit distinct reactivity due to electronic effects from methoxy positioning. LCMS and NMR data indicate comparable purity (>95%) .
  • Safety : Shares analogous hazard profiles (e.g., H302, H315) .

Parent Compound: 1,2-Phenylenediamine Dihydrochloride

  • Structure: No substituents on the benzene ring.
  • Molecular Formula : C₆H₁₀Cl₂N₂; Molecular Weight: 181.06 g/mol .
  • CAS : 615-28-1.
  • Applications : Widely used in biochemical research, including enzyme substrate studies. Lower molecular weight and absence of methoxy reduce steric hindrance, enhancing coordination chemistry utility .
  • Safety : Less lipophilic than methoxy derivatives but still requires precautions for skin/eye contact .

Halogenated Derivatives: 4-Chloro-3-methyl-1,2-benzenediamine Hydrochloride

  • Structure : Chloro (-Cl) and methyl (-CH₃) groups at 4- and 3-positions, respectively.
  • Molecular Formula : C₇H₁₀Cl₂N₂; Molecular Weight: 205.08 g/mol .
  • CAS : 1087743-89-2.
  • Applications : Electron-withdrawing chloro group alters reactivity, making it suitable for electrophilic substitution reactions in agrochemical intermediates .

Complex Derivatives: N-(Ferrocenylmethyl)-N′-(2-methoxybenzyl)ethane-1,2-diamine Dihydrochloride

  • Structure : Ferrocene and 2-methoxybenzyl moieties attached to ethane-1,2-diamine.
  • Molecular Formula : C₂₁H₂₇Cl₂FeN₂O; Molecular Weight: 465.21 g/mol .
  • Applications : Explored in antimalarial and anticancer drug development due to redox-active ferrocene .
  • Safety: Limited data; elemental analysis confirms ≥95% purity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
3-Methoxybenzene-1,2-diamine dihydrochloride 862270-90-4 C₇H₁₂Cl₂N₂O 211.09 3-OCH₃ Benzimidazole synthesis
4-Methoxybenzene-1,2-diamine dihydrochloride 59548-39-9 C₇H₁₂Cl₂N₂O 211.09 4-OCH₃ Heterocyclic intermediates
1,2-Phenylenediamine dihydrochloride 615-28-1 C₆H₁₀Cl₂N₂ 181.06 None Biochemical research
4-Chloro-3-methyl-1,2-benzenediamine hydrochloride 1087743-89-2 C₇H₁₀Cl₂N₂ 205.08 4-Cl, 3-CH₃ Agrochemical synthesis
N-(Ferrocenylmethyl)-N′-(2-methoxybenzyl)ethane-1,2-diamine dihydrochloride Not provided C₂₁H₂₇Cl₂FeN₂O 465.21 Ferrocene, 2-OCH₃ Medicinal chemistry

Key Research Findings

  • Reactivity Trends : Methoxy groups enhance electron density on the benzene ring, favoring electrophilic aromatic substitution. The 3-methoxy isomer shows regioselectivity in benzimidazole formation distinct from the 4-methoxy analog .
  • Safety Profiles : Dihydrochloride salts generally exhibit higher water solubility but require stringent handling due to irritant properties .
  • Industrial Relevance : Halogenated and alkylated derivatives (e.g., 4-chloro-3-methyl) are prioritized in pesticide and pharmaceutical intermediate synthesis .

Q & A

Q. How can researchers optimize the synthesis of 3-methoxybenzene-1,2-diamine dihydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on solvent selection and stoichiometric control. For diamine derivatives, binary solvent mixtures (e.g., polar aprotic solvents like DMF with aqueous HCl) can enhance protonation efficiency and crystallization . Monitor reaction progress via HPLC or TLC to ensure complete conversion of the free base to the dihydrochloride salt. Post-synthesis purification via recrystallization in ethanol/water mixtures (e.g., 70:30 v/v) can improve purity, as demonstrated for structurally similar compounds like 4-chloro-3-methylbenzene-1,2-diamine hydrochloride .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Purity Analysis : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm, calibrated against a reference standard.
  • Structural Confirmation : Employ 1H^1H-NMR in DMSO-d6 to resolve amine and methoxy proton signals (δ 3.7–3.9 ppm for methoxy; δ 6.5–7.5 ppm for aromatic protons) .
  • Mass Spectrometry : ESI-MS in positive ion mode can confirm molecular weight (expected [M+H]+: ~217.07 for C7_7H11_{11}Cl2_2N2_2O) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to temperature (e.g., 25°C, 40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC for byproducts like oxidized quinone derivatives, which are common in ortho-diamines . For long-term storage, use desiccated, amber vials at -20°C, as recommended for similar dihydrochloride salts .

Advanced Research Questions

Q. What strategies can resolve contradictions in reactivity data for this compound across different solvent systems?

  • Methodological Answer : Contradictions often arise from solvent polarity and hydrogen-bonding effects. For example, in polar aprotic solvents (e.g., DMSO), the compound may act as a bifunctional nucleophile, while in protic solvents (e.g., MeOH), steric hindrance from solvation can reduce reactivity. Use DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to model solvation effects and validate with kinetic studies under controlled conditions .

Q. How can researchers design experiments to probe the role of the methoxy group in modulating biological or catalytic activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-hydroxy or 3-H derivatives) and compare their activity in assays (e.g., enzyme inhibition or metal chelation).
  • Spectroscopic Probes : Use UV-Vis spectroscopy to study charge-transfer interactions with metal ions (e.g., Cu2+^{2+})—methoxy groups can alter binding affinity by electron donation .
  • Computational Modeling : Perform docking simulations (AutoDock Vina) to assess methoxy group interactions with target proteins or catalysts .

Q. What experimental approaches can address discrepancies in reported toxicity profiles for ortho-diamine derivatives?

  • Methodological Answer : Discrepancies may stem from impurity profiles or assay conditions. Conduct:
  • HPLC-MS/MS to identify trace contaminants (e.g., chlorinated byproducts from synthesis).
  • In vitro toxicity screening (e.g., Ames test, mitochondrial toxicity assays) under standardized OECD guidelines.
  • Comparative studies with structurally validated reference compounds (e.g., benzene-1,2-diamine dihydrochloride) to isolate the methoxy group’s contribution .

Methodological Notes

  • References : Avoid non-peer-reviewed sources (e.g., commercial websites). Prioritize PubChem, CAS Common Chemistry, and journals cited in the evidence (e.g., Zhu et al., 2014) .
  • Data Reproducibility : Report solvent purities, reaction scales, and instrumentation parameters (e.g., NMR field strength) to enable replication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxybenzene-1,2-diamine dihydrochloride
Reactant of Route 2
3-Methoxybenzene-1,2-diamine dihydrochloride

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